Estra-1,3,5(10),7-tetraene-3,17alpha-diol Estra-1,3,5(10),7-tetraene-3,17alpha-diol The 17α-metabolite of Equilin. Equilin is one of the estrogens present in the mixture of estrogens isolated from horse urine and marketed as Premarin.
Brand Name: Vulcanchem
CAS No.: 651-55-8
VCID: VC21339024
InChI: InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17-,18+/m1/s1
SMILES: CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O
Molecular Formula: C18H22O2
Molecular Weight: 270.4 g/mol

Estra-1,3,5(10),7-tetraene-3,17alpha-diol

CAS No.: 651-55-8

Cat. No.: VC21339024

Molecular Formula: C18H22O2

Molecular Weight: 270.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Estra-1,3,5(10),7-tetraene-3,17alpha-diol - 651-55-8

CAS No. 651-55-8
Molecular Formula C18H22O2
Molecular Weight 270.4 g/mol
IUPAC Name (9S,13S,14S,17R)-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol
Standard InChI InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17-,18+/m1/s1
Standard InChI Key NLLMJANWPUQQTA-SPUZQDLCSA-N
Isomeric SMILES C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)O)[C@@H]1CC[C@H]2O
SMILES CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O
Canonical SMILES CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O
Appearance White Solid
Melting Point 155-158 °C

Structural Characteristics and Classification

Molecular Structure

Estra-1,3,5(10),7-tetraene-3,17alpha-diol possesses a tetracyclic structure that is characteristic of estrane-based compounds. The naming convention "estra-1,3,5(10),7-tetraene" indicates the presence of double bonds at positions 1, 3, 5(10), and 7 in the steroid backbone, creating a conjugated system that influences its chemical behavior. The compound contains two hydroxyl groups (-OH) at the 3 and 17-alpha positions, which contribute to its polarity and potential biological activity .

Classification in Lipid Taxonomy

According to the Lipid Maps Structure Database (LMSD), this compound is classified with the identifier LMST02010024, placing it within the sterol lipid category. It is categorized using the species shorthand notation "ST 18:4;O2," which denotes its steroid nature (ST), carbon count (18), number of double bonds (4), and oxygen-containing functional groups (2) . This classification system helps researchers understand its relationship to other steroid compounds and provides insight into its potential biochemical roles.

Structural Variants and Related Compounds

Estra-1,3,5(10),7-tetraene-3,17alpha-diol exists in a family of structurally related compounds. A notable derivative is the 17-acetate form (estra-1,3,5(10),7-tetraene-3,17α-diol 17-acetate), which features an acetyl group attached to the 17-alpha hydroxyl position, resulting in the molecular formula C20H24O3 and a higher molecular weight of 312.4028 . These structural variations can significantly impact the compound's physical properties and biological behavior.

Physical and Chemical Properties

Key Physical Properties

The physical properties of Estra-1,3,5(10),7-tetraene-3,17alpha-diol can be understood by examining both direct data and information from its closely related derivative, the 17-acetate form. The following table summarizes the key physical properties:

PropertyValueReference
Molecular FormulaC18H22O2
Molecular Weight270.3661 g/mol
Exact Mass270.161980
IUPAC Standard InChIKeyNLLMJANWPUQQTA-UHFFFAOYSA

For comparison, the acetate derivative (estra-1,3,5(10),7-tetraene-3,17α-diol 17-acetate) has these properties:

PropertyValue (17-acetate form)Reference
Molecular FormulaC20H24O3
Molecular Weight312.4028 g/mol
Density1.2 g/cm³
Boiling Point457.7°C at 760 mmHg
Refractive Index1.601
Flash Point186.4°C
Vapor Pressure5.36E-09 mmHg at 25°C

Chemical Reactivity

The chemical reactivity of Estra-1,3,5(10),7-tetraene-3,17alpha-diol is largely determined by its functional groups and conjugated system. The hydroxyl groups at positions 3 and 17-alpha are potential sites for esterification, oxidation, and other transformations. The conjugated double bond system at positions 1,3,5(10),7 contributes to its potential for electrophilic additions and other reactions characteristic of unsaturated systems.

Structural Relationship to Estrogen Compounds

Comparison with Other Estrane Derivatives

Estra-1,3,5(10),7-tetraene-3,17alpha-diol shares structural similarities with several other estrane derivatives, including equilin (3-hydroxy-estra-1,3,5(10),7tetraen-17-one), which has a ketone group at position 17 instead of a hydroxyl group . These structural relationships place the compound within a broader family of estrogen-related compounds, many of which have established biological activities.

Analytical Considerations

Identification Methods

The identification and characterization of Estra-1,3,5(10),7-tetraene-3,17alpha-diol typically involve a combination of chromatographic and spectroscopic techniques. Mass spectrometry confirms its molecular weight of approximately 270.37 g/mol, while infrared spectroscopy would reveal characteristic absorption bands for the hydroxyl groups and C=C bonds . Nuclear magnetic resonance (NMR) spectroscopy would provide detailed information about the carbon skeleton and the positions of functional groups.

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